An In-depth Technical Guide to 4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS: 1667-10-3)
An In-depth Technical Guide to 4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS: 1667-10-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a versatile chemical intermediate with significant applications in various fields, including the synthesis of fluorescent whitening agents, high-performance polymers, and pharmaceutical compounds.
Core Properties
4,4'-Bis(chloromethyl)-1,1'-biphenyl is a white to off-white crystalline powder.[1][2] Its unique structure, featuring a biphenyl (B1667301) core with two reactive chloromethyl groups, makes it a valuable building block in organic synthesis.[3]
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
| Property | Value |
| CAS Number | 1667-10-3[1][4] |
| Molecular Formula | C₁₄H₁₂Cl₂[1][5] |
| Molecular Weight | 251.15 g/mol [1][5] |
| Appearance | White to off-white or light yellow powder/crystal[1] |
| Melting Point | 126 °C (decomposes)[4][6], some sources report up to 160-162°C[7] or 139.0 to 143.0 °C |
| Boiling Point | 184 °C at 0.2 mmHg[2][4]; 380±31 °C[1] |
| Density | 1.2 g/cm³ (20/4°C)[1]; 1.195±0.06 g/cm³ (Predicted)[4] |
| Solubility | Insoluble in water[1][2]; Soluble in tetrahydrofuran[1][4], toluene, and carbon tetrachloride[2]. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8] |
| Vapor Pressure | 4.6 Pa at 20°C[4] |
| LogP | 4.61 at 25°C[4] |
Safety and Handling
4,4'-Bis(chloromethyl)-1,1'-biphenyl is classified as a corrosive and irritant substance.[5] It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[5][9] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[5]
| Hazard Information | Details |
| GHS Pictograms | GHS05 (Corrosion)[6] |
| Signal Word | Danger[5][6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[5][6][10]. H317: May cause an allergic skin reaction[5]. H335: May cause respiratory irritation[9]. H341: Suspected of causing genetic defects. H361d: Suspected of damaging the unborn child[9]. H410: Very toxic to aquatic life with long lasting effects[9]. |
| Precautionary Statements | P260, P261, P272, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[6][10] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C[4]. Store in a well-ventilated place and keep the container tightly closed[9]. |
Experimental Protocols: Synthesis
The primary method for synthesizing 4,4'-Bis(chloromethyl)-1,1'-biphenyl is through the Blanc chloromethylation of biphenyl.[11] Various modifications to this protocol exist to improve yield and purity.
General Chloromethylation Reaction
This process typically involves the reaction of biphenyl with a formaldehyde (B43269) source (such as paraformaldehyde) and hydrogen chloride in the presence of a catalyst.[12]
Reactants and Catalysts:
-
Starting Material: Biphenyl
-
Chloromethylating Agents: Paraformaldehyde and Hydrogen Chloride (HCl)
-
Solvent: Solvents such as petroleum ether[2], cyclohexane[13][14], acetic acid[13], or a mixture of cyclohexane (B81311) and benzene[14] can be used as the reaction medium.
Detailed Methodology (Example 1):
-
In a reaction vessel, charge petroleum ether, biphenyl, paraformaldehyde, and zinc chloride.[2][15]
-
Maintain the reaction temperature at 25-35°C under normal pressure for 22-26 hours.[2][15]
-
After the reaction is complete, wash the material with water.[2][15]
-
Perform a solid-liquid separation to obtain the crude product.[2][15]
-
Recrystallize the crude product from toluene, followed by filtration and drying to yield purified 4,4'-Bis(chloromethyl)-1,1'-biphenyl.[2][15]
Detailed Methodology (Example 2 - Improved Yield):
-
A mixture of biphenyl, paraformaldehyde, zinc chloride, glacial acetic acid, and a solvent is prepared in a reaction vessel.[12][13]
-
Hydrogen chloride gas is continuously bubbled through the reaction mixture.[2][13] A method to continuously provide hydrogen chloride is through the reaction of sulfuryl chloride and concentrated hydrochloric acid.[13]
-
The reaction is carried out with stirring at a controlled temperature.[13]
-
Upon completion, the crude product is isolated and purified, typically by recrystallization, to obtain high-purity 4,4'-Bis(chloromethyl)-1,1'-biphenyl.[2][14]
Applications in Research and Development
4,4'-Bis(chloromethyl)-1,1'-biphenyl is a key intermediate in the synthesis of a variety of commercially important products.[1][3]
Fluorescent Whitening Agents
It is a crucial intermediate for the synthesis of stilbene-type fluorescent whitening agents, such as CBS-X and CBS-127.[1][2] These agents are widely used in the textile, paper, and plastics industries to enhance the brightness and whiteness of materials.[3][16]
Pharmaceutical Intermediates
This compound serves as a starting material for the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[3] Notably, it is used in the synthesis of new double quaternary ammonium (B1175870) salts that exhibit antimicrobial and antifungal activity.[3][4] It is also a raw material for the pharmaceutical intermediate 4,4'-dimethylolbiphenyl.[13][17]
High-Performance Polymers
In polymer science, 4,4'-Bis(chloromethyl)-1,1'-biphenyl acts as a monomer or cross-linking agent.[3][16] The biphenyl structure imparts thermal stability and mechanical strength to polymers.[3] These high-performance polymers are used in advanced materials for sectors like aerospace, automotive, and electronics.[16][18] For example, it is used in the production of poly(phenylene sulfide) (PPS) resins, which have excellent thermal stability and chemical resistance.[18]
Visualizations
Synthesis Workflow
References
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- 4. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]
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- 6. 联苯二氯苄 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 14. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
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